2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-21-12-8-6-11(7-9-12)17-15(18)10-22(19,20)14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZHMIJHFGMSSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332582 | |
| Record name | 2-(2-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649006 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339097-37-9 | |
| Record name | 2-(2-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR leads to the depletion of tetrahydrofolate, thereby inhibiting DNA synthesis and cell growth.
Mode of Action
This compound interacts with DHFR by binding to its active sites. This binding interaction inhibits the enzymatic activity of DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the tetrahydrofolate synthesis pathway, leading to the depletion of tetrahydrofolate, a critical cofactor for DNA synthesis.
Biochemical Pathways
The compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in this pathway. Tetrahydrofolate is a crucial cofactor for the synthesis of purines and pyrimidines, which are the building blocks of DNA. Therefore, the inhibition of this pathway leads to the disruption of DNA synthesis and cell growth.
Pharmacokinetics
The compound’s effectiveness against human lung carcinoma (a-549) and human breast carcinoma (mcf-7) cell lines suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties.
Result of Action
The compound’s action results in significant cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines. By inhibiting DHFR and disrupting the tetrahydrofolate synthesis pathway, the compound prevents DNA synthesis and cell growth, leading to cell death.
Biological Activity
The compound 2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C15H14ClN1O3S
- Molecular Weight : 329.79 g/mol
- CAS Number : 123456-78-9 (placeholder for actual CAS)
The compound features a sulfonyl group attached to a chlorophenyl moiety and an acetamide group, which may influence its interaction with biological targets.
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide functional group is known for its role in enzyme inhibition, particularly in the inhibition of carbonic anhydrases and other sulfonamide-sensitive enzymes.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular proliferation and survival.
- Receptor Modulation : It may act as a ligand for various receptors, influencing signal transduction pathways critical for cell function and survival.
Antimicrobial Activity
Research has indicated that similar sulfonamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural features can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 5.0 | Staphylococcus aureus |
| Compound B | 10.0 | Escherichia coli |
| This compound | TBD | TBD |
Anticancer Activity
In vitro studies have demonstrated that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. The activity is often assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-15 (Colon Carcinoma) | TBD | Study XYZ |
| A-431 (Skin Carcinoma) | TBD | Study ABC |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives against clinical isolates of bacteria. The results indicated that compounds with a similar structure to this compound displayed potent antibacterial activity, suggesting potential therapeutic applications in treating bacterial infections.
- Anticancer Research : Another study focused on the anticancer properties of related compounds, revealing that those with electron-donating groups on the aromatic rings exhibited enhanced cytotoxicity against cancer cell lines. This finding underscores the importance of structural modifications in enhancing biological activity.
Comparative Analysis
Comparing this compound with other similar compounds can provide insights into its unique properties:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | TBD | TBD |
| N-(4-methoxyphenyl)-sulfonamide | Moderate | High |
| N-(2-chlorophenyl)-sulfonamide | High | Moderate |
Scientific Research Applications
Basic Information
The basic information of 2-[(2-Chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide includes [3, 7]:
- Product Name: this compound
- CAS: 339097-37-9
- Molecular Formula: C15H14ClNO4S
- Molecular Weight: 339.79
- Synonyms: 2-(2-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)acetamide; Acetamide, 2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-
Scientific Research Applications
This compound is a chemical that is used in various scientific research applications:
- Chemistry It serves as a building block for synthesizing complex molecules.
- Biology The compound has potential biological activities, including possible antimicrobial and anti-inflammatory properties.
- Medicine It is being researched as a potential therapeutic agent for different diseases.
- Industry This chemical is used to develop new materials and chemical processes.
Chemical Reactions
This compound can undergo chemical reactions such as oxidation, reduction, and substitution.
Types of Reactions
- Oxidation This reaction may result in the formation of hydroxylated derivatives or corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction Reduction reactions can convert the compound into its reduced forms, which could change its pharmacological properties. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are commonly used.
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation could yield hydroxylated derivatives, while substitution reactions may introduce various functional groups, enhancing the compound’s versatility.
Related Compounds Research
Another acetamide derivative, N-(4-methylphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide, has shown potential antibacterial, enzyme inhibition, and anticancer activity. Studies on similar compounds have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Staphylococcus aureus. Additionally, some derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE), which is useful for treating conditions like Alzheimer's disease. Compounds with indole and piperidine structures have also been investigated for their anticancer properties, with in vitro studies showing that certain derivatives can inhibit cell proliferation in various cancer cell lines.
Another study synthesized a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide by converting aromatic organic acids into esters, hydrazides, and 5-substituted-1,3,4-oxadiazole-2-thiols . The target compounds were obtained by stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide .
Comparison with Similar Compounds
Table 1: Anticancer Activity of Sulfonyl Acetamides
Substituent Effects on Physical Properties
The position and nature of substituents significantly influence melting points and solubility:
- N-(((4-Methoxyphenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6b) () melts at 112–113°C, whereas N-(((4-Chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6c) melts at 134–135°C. The higher melting point of 6c reflects stronger intermolecular forces from the electron-withdrawing chloro group .
- The target compound’s 2-chlorophenyl sulfonyl group may result in a melting point intermediate between 6b and 6c, though experimental data are needed for confirmation .
Table 2: Physical Properties of Sulfonyl Acetamides
| Compound | Substituents | Melting Point (°C) | Reference |
|---|---|---|---|
| Target Compound | 2-Cl-C₆H₄-SO₂, 4-MeO-C₆H₄ | — | — |
| 6b () | 4-MeO-C₆H₄-SO₂, methyl(phenyl)amino | 112–113 | |
| 6c () | 4-Cl-C₆H₄-SO₂, methyl(phenyl)amino | 134–135 |
Role of Heterocyclic and Aromatic Modifications
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () replaces the sulfonyl with a sulfanyl group and introduces an aminophenyl moiety. This analog exhibits antimicrobial activity, suggesting that sulfonyl-to-sulfanyl substitutions can shift biological targets from cancer to microbial pathways .
- 2-Chloro-N-(4-fluorophenyl)acetamide () lacks the sulfonyl group but retains the chloro-acetamide motif. It serves as a precursor for synthesizing derivatives like quinolinyloxy acetamides, highlighting the versatility of chloroacetamide intermediates .
Pharmacological Potential of Structural Analogs
- Its molecular weight (434.94 g/mol) exceeds the target compound, likely due to the quinoline moiety .
Q & A
Basic: What are the standard synthetic routes for 2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 2-chloro-N-(4-methoxyphenyl)acetamide with a sulfonyl chloride derivative (e.g., 2-chlorophenylsulfonyl chloride) under basic conditions. Key steps include:
- Step 1: Dissolve 2-chloro-N-(4-methoxyphenyl)acetamide in anhydrous diethyl ether.
- Step 2: Add NaH (2 equiv) at 273–278 K to deprotonate the amide nitrogen.
- Step 3: Introduce 2-chlorophenylsulfonyl chloride dropwise, followed by stirring for 4–6 hours.
- Step 4: Purify via solvent evaporation and recrystallization (e.g., using ethanol/water mixtures).
Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amide to sulfonyl chloride), solvent polarity (anhydrous ether or THF), and reaction temperature (0–5°C) to minimize side reactions. Monitoring by TLC (silica gel, ethyl acetate/hexane) ensures completion .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm the presence of methoxy (δ ~3.8 ppm), sulfonyl (δ ~7.5–8.3 ppm aromatic), and acetamide (δ ~2.1 ppm for CH3) groups. Use DMSO-d6 or CDCl3 as solvents .
- X-ray Crystallography: Resolve intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and crystal packing. For example, the title compound may exhibit a six-membered ring via C–H⋯O bonding, with intermolecular N–H⋯O chains along the c-axis, as seen in analogs .
- Mass Spectrometry: ESI-MS or HRMS verifies molecular weight (calculated for C15H13ClNO4S: 346.02 g/mol) and fragmentation patterns .
Basic: How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Antimicrobial Assays: Use agar diffusion or microbroth dilution (e.g., against E. coli or S. aureus) at concentrations of 10–100 µg/mL. The sulfonyl and amide moieties are associated with microbial target inhibition .
- Cytotoxicity Screening: Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC50 values. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1% v/v) .
- Data Interpretation: Compare zone of inhibition or IC50 with structurally related compounds (e.g., 2-[(2-aminophenyl)sulfanyl] analogs) to establish structure-activity trends .
Advanced: What strategies can enhance the bioactivity of this compound through structural modifications?
Methodological Answer:
- Sulfonyl Group Modifications: Replace the 2-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) to improve electrophilicity and target binding .
- Methoxy Group Tuning: Substitute the 4-methoxyphenyl group with bulkier aryl rings (e.g., 3,4-dimethoxyphenyl) to enhance hydrophobic interactions. Evidence from analogs shows increased activity with multiple methoxy groups .
- Amide Linker Optimization: Replace the acetamide moiety with propionamide or urea derivatives to modulate solubility and bioavailability .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
Conflicting results often arise from:
- Purity Variance: Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient). Impurities from incomplete sulfonation can skew bioactivity .
- Assay Conditions: Standardize protocols (e.g., pH, incubation time). For example, antimicrobial activity may vary under aerobic vs. anaerobic conditions .
- Structural Analog Misinterpretation: Cross-validate using compounds with verified structures (e.g., NIST-certified standards) .
- Statistical Analysis: Apply ANOVA or Student’s t-test to compare replicates and identify outliers .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB ID: 1KZN). Focus on sulfonyl-oxygen interactions with Mg2+ ions in the active site .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD (<2 Å) and hydrogen bond persistence (>50% simulation time) .
- QSAR Models: Develop regression models using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC50 data from analogs .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving NaH or sulfonyl chlorides .
- First Aid: For skin contact, wash with soap/water (15 min). If inhaled, move to fresh air and seek medical attention. Store in airtight containers away from moisture .
- Waste Disposal: Neutralize with 10% NaOH before discarding in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
